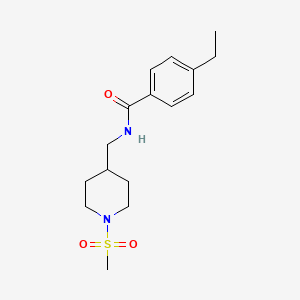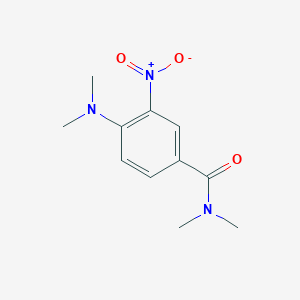
4-(二甲氨基)-N,N-二甲基-3-硝基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(dimethylamino)-N,N-dimethyl-3-nitrobenzamide is a chemical compound that is structurally related to various nitrobenzamide derivatives. These derivatives have been studied for their potential applications in medicinal chemistry, particularly as chemotherapeutic agents and enzyme inhibitors. The compound contains a nitro group and a dimethylamino group attached to a benzamide moiety, which is a common feature in several biologically active compounds.
Synthesis Analysis
The synthesis of related compounds, such as 4-iodo-3-nitrobenzamide, involves the formation of a C-nitroso prodrug, which is then reduced to form the corresponding amino derivative . Another related compound, N-[4-dimethylamino-1-butyl(1-13C)-N-nitrosobenzamide], is synthesized using 13C-cyanide ion in a reaction with 1-chloro-3-dimethylaminopropane, indicating the use of cyanide ions in the synthesis of nitrosobenzamide derivatives . These methods suggest that the synthesis of 4-(dimethylamino)-N,N-dimethyl-3-nitrobenzamide could involve similar steps, such as nitration, amination, and the introduction of dimethylamino groups.
Molecular Structure Analysis
The molecular structure of related compounds, such as the molecular complex of 2-[4-(dimethylamino)phenylimino]-3-oxo-N-phenylbutanamide and N,N-dimethyl-4-nitrosoaniline, shows hydrogen bonding and π-π* interactions, which are important for the stability of the complex . These interactions could also be relevant to the molecular structure of 4-(dimethylamino)-N,N-dimethyl-3-nitrobenzamide, influencing its chemical behavior and biological activity.
Chemical Reactions Analysis
The reductive chemistry of nitrobenzamide derivatives is significant in their action as hypoxia-selective cytotoxins. For example, 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide undergoes enzymatic reduction of its nitro groups under hypoxic conditions, leading to cytotoxic amines or hydroxylamines . This suggests that 4-(dimethylamino)-N,N-dimethyl-3-nitrobenzamide could also undergo similar reductive transformations, which may be relevant to its potential chemotherapeutic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrobenzamide derivatives can be influenced by their molecular structure. For instance, the tetrafluoroborate salt of a related compound exhibits a specific crystal structure and conformation due to stabilizing hydrogen bonds . These properties, such as solubility, melting point, and stability, are crucial for the practical applications of 4-(dimethylamino)-N,N-dimethyl-3-nitrobenzamide in pharmaceutical formulations and chemical reactions.
科学研究应用
化疗潜力
4-碘-3-硝基苯甲酰胺,一种在结构上类似于4-(二甲基氨基)-N,N-二甲基-3-硝基苯甲酰胺的化合物,显示出在化疗应用中的潜力。它被合成并在人类和动物来源的各种肿瘤细胞上进行了测试。该化合物被肿瘤细胞还原为4-碘-3-亚硝基苯甲酰胺,足以杀死肿瘤细胞而不积累中间体。有趣的是,即使在高剂量下,仓鼠也没有观察到毒性。该化合物还显示了通过从其结构中排出锌来使聚(ADP核糖)聚合酶,一种核蛋白,失活的能力。肿瘤杀伤作用被归因于在肿瘤细胞中将硝基还原为亚硝基,随后由C-亚硝基中间体诱导的肿瘤凋亡 (Mendeleyev et al., 1995)。
抗心律失常性质
在探索类似于烷基氨基碳酸酯的2-脱氢肉桂酰胺衍生物的性质的研究中,某些化合物在大鼠氯化钙诱导的心律失常中显示出显著的抗心律失常效果。具体来说,N-[2(2-脱氢肉桂基)氨基甲酰]-N'-[3-(二乙基氨基)丙基]-4-硝基苯甲酰胺表现出最显著的效果,并在乌头碱心律失常模型中活跃。该化合物比其他已建立的抗心律失常药物更有效且更安全,展示了其在这一领域的潜力 (Turilova et al., 2013)。
作用机制
Target of action
Many compounds with a dimethylamino group are known to interact with various proteins and enzymes in the body. The specific targets would depend on the exact structure and properties of the compound .
Mode of action
The interaction of the compound with its targets could involve various types of chemical reactions, such as protonation . The exact mode of action would depend on the specific targets and the environment in which the interaction takes place.
Biochemical pathways
The compound could potentially affect various biochemical pathways. For example, compounds with a dimethylamino group have been found to influence the metabolism of NADPH . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its chemical structure and the characteristics of the biological system it interacts with. For example, compounds with a dimethylamino group have been found to exhibit high GI absorption .
Result of action
The molecular and cellular effects of the compound’s action would depend on the specific targets it interacts with and the biochemical pathways it affects. For example, if the compound affects the metabolism of NADPH, it could potentially influence various cellular processes that depend on this molecule .
Action environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors, such as temperature , pH, and the presence of other compounds. These factors could affect the compound’s interaction with its targets and its pharmacokinetics.
未来方向
属性
IUPAC Name |
4-(dimethylamino)-N,N-dimethyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-12(2)9-6-5-8(11(15)13(3)4)7-10(9)14(16)17/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTMKDLBIDZGEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(=O)N(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

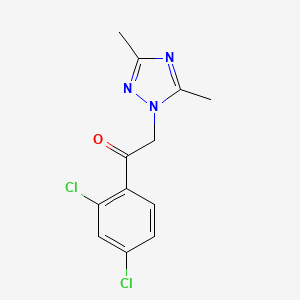
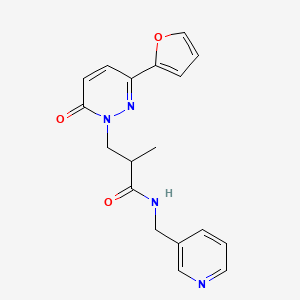
![Ethyl 2-(4-amino-5,6-dimethylthiopheno[2,3-d]pyrimidin-2-ylthio)acetate](/img/structure/B2500346.png)


![2-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N-(3,4-dichlorophenyl)-3-(dimethylamino)acrylamide](/img/structure/B2500350.png)
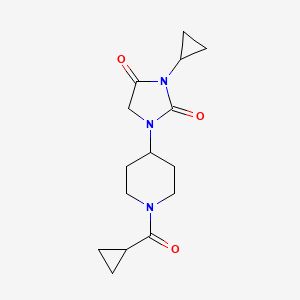
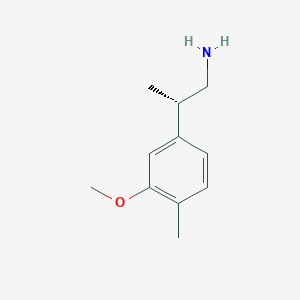

![N-(5-((2,4-dichloro-5-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2500358.png)
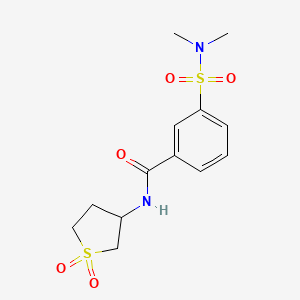
![[(2R,4S)-2-Methylthian-4-yl]methanamine;hydrochloride](/img/structure/B2500362.png)
![(2Z)-2-[(3-chlorophenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2500364.png)
